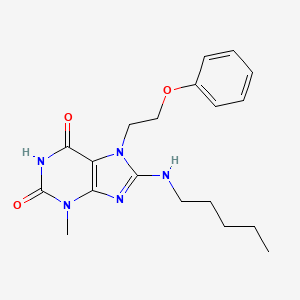![molecular formula C21H19BrN4O3S B2527276 5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923202-18-0](/img/structure/B2527276.png)
5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide" is a structurally complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These derivatives are known for their potential biochemical applications, including enzyme inhibition and possible therapeutic effects. The papers provided discuss various benzenesulfonamide compounds with different substituents and their respective biochemical evaluations, synthesis, and potential applications.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves multi-step chemical reactions, starting from substituted benzaldehydes or similar precursors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the preparation of key intermediates followed by further chemical transformations to achieve the desired sulfonamide compounds . Similarly, the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves the use of 4-hydrazinobenzenesulfonamide to introduce the sulfonamide group . These methods suggest that the synthesis of the compound would likely involve a series of carefully orchestrated steps to introduce the bromo, ethoxy, and imidazopyrimidinyl substituents onto the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that impart unique chemical properties and biological activities. The presence of a bromo substituent, as seen in the compound "this compound," suggests potential for interactions with biomolecules, possibly through halogen bonding or as a handle for further chemical modifications . The imidazopyrimidinyl group is a heterocyclic moiety that could be involved in stacking interactions with nucleic acids or proteins, contributing to the compound's biological activity .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidinone derivative involves a ring transformation reaction catalyzed by bases . This suggests that the compound may also undergo similar transformations or be used as a key intermediate in the synthesis of more complex molecules. The presence of reactive groups such as the bromo and ethoxy substituents could make the compound amenable to nucleophilic substitution reactions or serve as a precursor for the synthesis of other biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of a sulfonamide group typically increases the compound's polarity and may enhance its solubility in water or polar solvents . The bromo substituent adds to the molecular weight and could affect the compound's volatility and density. The specific physical and chemical properties of "this compound" would need to be determined experimentally, but it is likely to exhibit properties consistent with other halogenated benzenesulfonamides, such as a relatively high melting point and potential for forming crystalline solids.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Zinc Phthalocyanine Derivatives
A study by Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including variants of benzenesulfonamide, showed significant potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties.
Spectroscopic and Photophysicochemical Properties
Another study conducted by Öncül, Öztürk, & Pişkin (2022) focused on the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives. This study highlighted the potential of these compounds as photosensitizers in photodynamic therapy.
Antimicrobial and Antifungal Applications
Synthesis and Biological Activity
A study by Ranganatha et al. (2018) synthesized 5-bromo-2-chloropyrimidin-4-amine derivatives and evaluated their in vitro antibacterial and antifungal activities. One of the compounds exhibited significant antimicrobial activity.
Antimicrobial Activity of Heterocyclic Compounds
Research by Sarvaiya, Gulati, & Patel (2019) synthesized and evaluated the antimicrobial activity of various benzenesulfonamide derivatives, indicating their potential in combating bacterial and fungal strains.
Anticancer Research
Anti-Breast Cancer Agent
A study by Kumar et al. (2021) synthesized a novel benzenesulfonamide derivative and evaluated its anti-breast cancer activity. The compound showed promising results against MCF-7 breast cancer cells.
Anticancer and Anti-5-Lipoxygenase Agents
Research conducted by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, including benzenesulfonamide, and evaluated their anticancer activity. They showed potential as anti-cancer and anti-5-lipoxygenase agents.
Propiedades
IUPAC Name |
5-bromo-2-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3S/c1-3-29-19-9-6-16(22)12-20(19)30(27,28)25-17-7-4-15(5-8-17)18-13-26-11-10-14(2)23-21(26)24-18/h4-13,25H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANRDAKEMUFBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

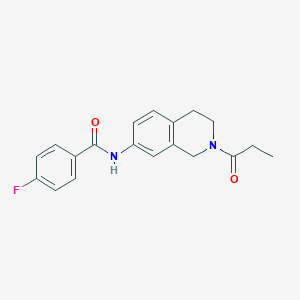

![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)
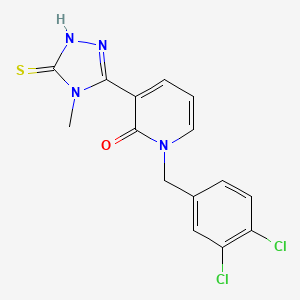


![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
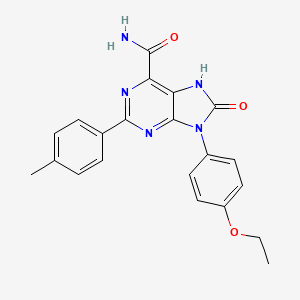
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
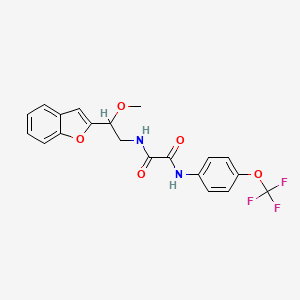
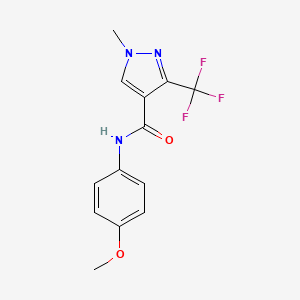
![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

